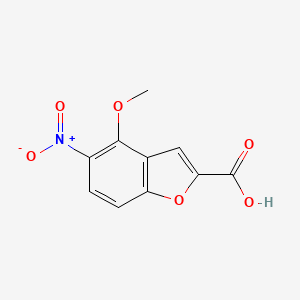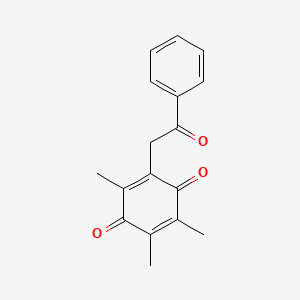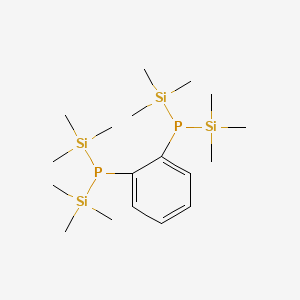![molecular formula C13H15N3O B14393532 N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide CAS No. 89912-17-4](/img/structure/B14393532.png)
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide typically involves the formation of the imidazole ring followed by the introduction of the benzyl group and the formamide moiety. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde. The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization reactions have been reported to be effective for the synthesis of substituted imidazoles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
化学反応の分析
Types of Reactions
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Benzyl halides and other alkylating agents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines.
科学的研究の応用
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . For example, it can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
類似化合物との比較
Similar Compounds
1-Benzylimidazole: Similar structure but lacks the formamide group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
N-[2-(1-Benzyl-5-methyl-1H-imidazol-2-yl)ethyl]-2-phenoxyacetamide: Features a phenoxyacetamide group instead of formamide.
Uniqueness
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is unique due to the presence of both the benzyl and formamide groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89912-17-4 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
N-[2-(3-benzylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C13H15N3O/c17-11-14-7-6-13-8-15-10-16(13)9-12-4-2-1-3-5-12/h1-5,8,10-11H,6-7,9H2,(H,14,17) |
InChIキー |
LKMWOMWFOSAGDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CCNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)
![[(6-Methylhept-5-EN-2-YL)oxy]benzene](/img/structure/B14393455.png)
![8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14393457.png)

![1-[2-(Pyridin-2-yl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14393477.png)
![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)



![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)



